Cas no 922815-37-0 (1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea)

1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-dichlorophenyl)-3-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
- 1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea
-
- インチ: 1S/C15H11Cl2N5OS2/c16-11-4-3-10(6-12(11)17)19-13(23)20-14-21-22-15(25-14)24-8-9-2-1-5-18-7-9/h1-7H,8H2,(H2,19,20,21,23)
- InChIKey: JBEHLAPZTNXZFR-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=C(Cl)C(Cl)=C1)C(NC1=NN=C(SCC2=CC=CN=C2)S1)=O
1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2680-1485-75mg |
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |
922815-37-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2680-1485-15mg |
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |
922815-37-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2680-1485-20mg |
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |
922815-37-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2680-1485-10mg |
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |
922815-37-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2680-1485-50mg |
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |
922815-37-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2680-1485-2μmol |
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |
922815-37-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2680-1485-20μmol |
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |
922815-37-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2680-1485-25mg |
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |
922815-37-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2680-1485-10μmol |
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |
922815-37-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2680-1485-2mg |
1-(3,4-dichlorophenyl)-3-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea |
922815-37-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea 関連文献
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
6. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)ureaに関する追加情報
1-(3,4-Dichlorophenyl)-3-(5-{(Pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea: A Comprehensive Overview
1-(3,4-Dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea (CAS No. 922815-37-0) is a specialized urea derivative with a unique molecular structure that combines a dichlorophenyl group and a thiadiazole ring linked via a sulfanyl bridge. This compound has garnered significant attention in medicinal chemistry and pharmaceutical research due to its potential applications in drug development. The presence of both heterocyclic and aryl moieties in its structure makes it a promising candidate for targeting various biological pathways.
One of the most searched questions in AI-driven drug discovery platforms is: "What are the potential therapeutic applications of thiadiazole-containing compounds?" This compound, with its 1,3,4-thiadiazol-2-yl core, fits into this trending research area. The pyridin-3-ylmethylsulfanyl side chain further enhances its bioavailability and binding affinity, making it a subject of interest for researchers exploring kinase inhibitors and enzyme modulators.
From a chemical properties perspective, this compound exhibits moderate solubility in polar organic solvents, which is a critical factor for its formulation in drug delivery systems. Its molecular weight and logP value suggest favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, a hot topic in computational chemistry and QSAR modeling. Researchers often search for "how to optimize urea derivatives for better pharmacokinetics", and this compound serves as an excellent case study.
The 3,4-dichlorophenyl moiety in its structure is particularly noteworthy. Chlorinated aromatic compounds are frequently investigated for their selective binding capabilities, especially in the context of G-protein-coupled receptors (GPCRs). This aligns with another frequently asked question in pharmacology forums: "How do halogen substitutions affect drug-receptor interactions?" The answer often lies in the electronic effects and steric hindrance introduced by groups like the dichlorophenyl unit in this molecule.
In the realm of heterocyclic chemistry, the 1,3,4-thiadiazole ring system is renowned for its versatile pharmacological activities. This compound's 5-{(pyridin-3-yl)methylsulfanyl} substitution pattern adds another layer of complexity and potential. Recent trends in fragment-based drug design highlight the importance of such hybrid molecules, answering queries like "what are the advantages of combining multiple pharmacophores in one molecule?"
From a synthetic chemistry standpoint, the preparation of this compound involves multi-step organic synthesis, typically starting from 3,4-dichlorophenyl isocyanate and appropriately functionalized thiadiazole intermediates. The sulfanyl linkage is introduced via nucleophilic substitution reactions, a process frequently discussed in organic synthesis optimization circles. This addresses another common search: "best methods for synthesizing sulfanyl-bridged heterocycles."
The market potential for such specialized compounds is growing, particularly in the contract research organization (CRO) sector. With increasing interest in targeted therapies and personalized medicine, molecules like this urea-thiadiazole hybrid represent valuable scaffolds for lead optimization. Business intelligence platforms show rising searches for "emerging chemical entities in preclinical development," where this compound could be featured.
Regarding analytical characterization, this compound can be identified using standard techniques like HPLC, LC-MS, and NMR spectroscopy. The quality control aspects of such compounds are crucial, responding to laboratory professionals' frequent inquiries about "validated methods for purity analysis of complex heterocycles." The distinct UV absorption profile of both the dichlorophenyl and thiadiazole moieties facilitates its detection and quantification.
In intellectual property landscapes, compounds with this structural motif have appeared in several patent applications, particularly in areas of metabolic disorder treatments and inflammatory conditions. This connects to another trending search: "recent patents on urea-based therapeutic agents." The unique combination of hydrogen bond donors/acceptors from the urea group and lipophilic domains from the aromatic rings makes it attractive for IP protection.
As research continues, the structure-activity relationships (SAR) of this compound class are being elucidated. Modern cheminformatics tools allow researchers to explore questions like "how to predict biological activity of thiadiazole-urea derivatives" through molecular docking and machine learning approaches. The pyridine-sulfanyl-thiadiazole subunit in particular shows promise for selective target engagement in various disease models.
For chemical suppliers and research institutions, this compound represents a valuable building block for medicinal chemistry programs. Its availability as a research-grade chemical supports the growing demand for diverse screening libraries, addressing another common market need: "where to source unique heterocyclic compounds for drug discovery." Proper storage conditions and handling protocols ensure its stability for experimental use.
In conclusion, 1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea (CAS 922815-37-0) stands as a fascinating example of modern medicinal chemistry innovation. Its multifaceted structure addresses numerous drug design challenges while offering multiple avenues for therapeutic development. As the pharmaceutical industry continues to explore novel chemical space, compounds like this will undoubtedly play a significant role in shaping future small molecule therapeutics.
922815-37-0 (1-(3,4-dichlorophenyl)-3-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-thiadiazol-2-yl)urea) 関連製品
- 746677-33-8(1-6-(Aminomethyl)-2-methylpyridin-3-ylethan-1-one Dihydrochloride)
- 1366572-43-1((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid)
- 923916-22-7(N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide)
- 2035036-86-1((2E)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-3-phenylprop-2-en-1-one)
- 927822-86-4(N,N'-(Dithiodi-2,1-ethanediyl)bis2,5-dichloro-benzenesulfonamide)
- 1257665-15-8(2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran)
- 1261761-61-8(3'-Chloro-4'-hydroxy-5'-(trifluoromethyl)acetophenone)
- 1005241-17-7(2-bromo-4,7,7-trimethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide)
- 1538180-11-8(3-cyclopentyl-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2229542-30-5(2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol)




